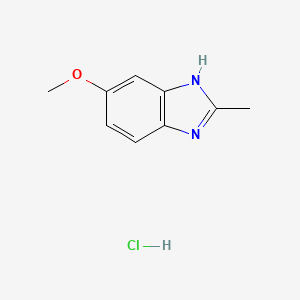
5-methoxy-2-methyl-1H-benzimidazole hydrochloride
Vue d'ensemble
Description
Benzimidazole derivatives, such as 5-methoxy-2-methyl-1H-benzimidazole, are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of applications in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The specific structure of 5-methoxy-2-methyl-1H-benzimidazole would include additional methoxy and methyl groups, but without specific information, it’s difficult to provide a detailed analysis.Applications De Recherche Scientifique
Chemotherapy of Alveolar Hydatid Disease
5-Methoxy-2-methyl-1H-benzimidazole hydrochloride derivatives have been studied for their potential in treating alveolar hydatid disease (AHD). A prodrug form of benzimidazole showed significant morphological damage to Echinococcus multilocularis metacestodes in gerbils, suggesting its potential for AHD treatment (Walchshofer et al., 1990).
Anti-Platelet and Vasodilatory Activities
Benzimidazole derivatives have been synthesized and tested for anti-platelet and vasodilatory activities. Certain compounds exhibited potent activities without acute toxicity, suggesting their potential as anti-platelet agents (Tanaka et al., 1994).
Cognitive Processes Modulation
Studies on 5-HT4 receptors have revealed that activation by certain benzimidazole derivatives can modulate cognitive processes like learning and memory, indicating their potential in neuropharmacology (Marchetti-Gauthier et al., 1997).
CRF1 Receptor Antagonism
Benzimidazole derivatives have been designed and synthesized as corticotropin-releasing factor 1 (CRF1) receptor antagonists, offering a new scaffold for CRF1 receptor antagonist drug discovery (Mochizuki et al., 2016).
Analgesic and Antispasmodic Activities
Benzimidazole 5-carboxylic acid derivatives, specifically 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, showed notable analgesic and antispasmodic activities, highlighting the importance of the 2-(o-substituted phenyl) group in their efficacy (Aydin et al., 2003).
Mécanisme D'action
Target of Action
Benzimidazole compounds, in general, have been reported to exhibit antimicrobial activity against a variety of bacteria .
Mode of Action
Benzimidazoles are known to act as corrosion inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This inhibiting behavior appears as a consequence of an energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .
Biochemical Pathways
Benzimidazole compounds are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzimidazole compounds are known to exhibit a variety of biological activities, including antimicrobial effects .
Action Environment
It is known that the efficacy of benzimidazole compounds as corrosion inhibitors can be influenced by the nature of the corrosive medium .
Analyse Biochimique
Biochemical Properties
5-Methoxy-2-methyl-1H-benzimidazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Moreover, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have reported threshold effects where low doses modulate enzyme activity beneficially, but high doses result in hepatotoxicity and other adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This compound can affect metabolic flux and alter the levels of metabolites, thereby impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in certain tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
6-methoxy-2-methyl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-10-8-4-3-7(12-2)5-9(8)11-6;/h3-5H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPFZAZFMWMOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



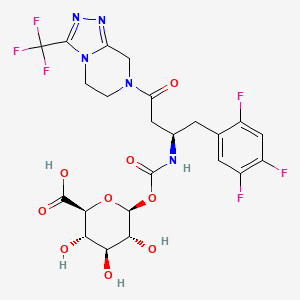


![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1406753.png)
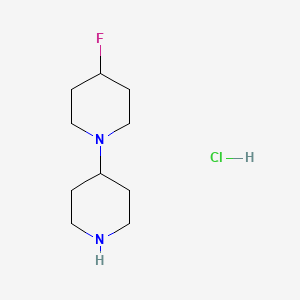



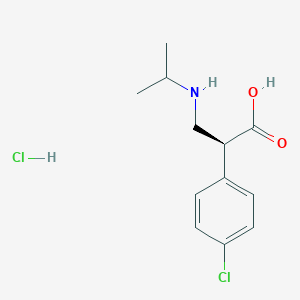
![2,4-Dibromothiazolo[5,4-c]pyridine](/img/structure/B1406763.png)
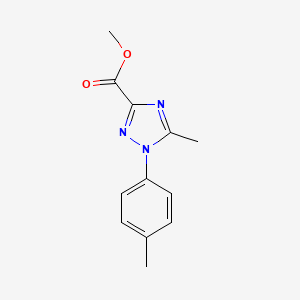

![7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1406767.png)
![4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B1406769.png)